molecular formula C22H22ClFN4O2S B2861568 4-cyano-N-(6-fluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)benzamide hydrochloride CAS No. 1216993-29-1

4-cyano-N-(6-fluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)benzamide hydrochloride

Cat. No.: B2861568
CAS No.: 1216993-29-1
M. Wt: 460.95
InChI Key: BMIJKVZCJUNRGI-UHFFFAOYSA-N
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Description

4-cyano-N-(6-fluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)benzamide hydrochloride: . This compound features a thiazole ring, a cyano group, and a morpholine moiety, which contribute to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the construction of the benzo[d]thiazole core. One common approach is to react 2-amino-6-fluorobenzothiazole with a suitable acyl chloride derivative in the presence of a base to form the benzamide core

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up, ensuring that reaction conditions such as temperature, pressure, and solvent choice are optimized for maximum yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The cyano group can be oxidized to form a carboxylic acid derivative.

  • Reduction: : The cyano group can be reduced to form an amine.

  • Substitution: : The morpholine moiety can undergo nucleophilic substitution reactions with various electrophiles.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: : Typical reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

  • Substitution: : Nucleophiles such as alkyl halides and amines can be used, often in the presence of a base.

Major Products Formed

  • Oxidation: : 4-cyano-N-(6-fluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)benzamide carboxylic acid.

  • Reduction: : 4-amino-N-(6-fluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)benzamide.

  • Substitution: : Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

  • Chemistry: : It serves as a building block for the synthesis of more complex molecules.

  • Biology: : It has been investigated for its biological activity, including potential antimicrobial and anticancer properties.

  • Medicine: : Research is ongoing to explore its use as a therapeutic agent, particularly in the treatment of various diseases.

  • Industry: : Its unique chemical properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism would depend on the specific application and the biological system .

Comparison with Similar Compounds

This compound is unique due to its specific combination of functional groups and structural features. Similar compounds include:

  • 4-cyano-N-(6-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide

  • 4-cyano-N-(6-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzamide hydrochloride

These compounds share the benzo[d]thiazole core and the cyano group but differ in the substituents attached to the nitrogen atom, leading to variations in their chemical properties and biological activities.

Properties

IUPAC Name

4-cyano-N-(6-fluoro-1,3-benzothiazol-2-yl)-N-(3-morpholin-4-ylpropyl)benzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21FN4O2S.ClH/c23-18-6-7-19-20(14-18)30-22(25-19)27(9-1-8-26-10-12-29-13-11-26)21(28)17-4-2-16(15-24)3-5-17;/h2-7,14H,1,8-13H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMIJKVZCJUNRGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCCN(C2=NC3=C(S2)C=C(C=C3)F)C(=O)C4=CC=C(C=C4)C#N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22ClFN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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